In Vitro Mechanism of Action of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine: A Privileged Kinase Hinge-Binding Pharmacophore
In Vitro Mechanism of Action of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine: A Privileged Kinase Hinge-Binding Pharmacophore
Executive Summary
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is not a standalone clinical therapeutic, but rather a highly validated, privileged chemical building block utilized in the rational design of targeted kinase inhibitors. This bifunctional moiety serves as the core pharmacophore for several advanced preclinical and clinical candidates targeting kinases such as FLT3 1, ALK5 2, and HPK1 3. The structural genius of this fragment lies in its dual-action design: the pyrazole-3-amine acts as a potent, competitive ATP-site hinge binder, while the 1-methylpiperidine extends into the solvent-exposed channel to optimize physicochemical properties and dictate kinase selectivity.
This technical guide provides an in-depth analysis of the in vitro mechanism of action of this pharmacophore, detailing the structural logic, kinetic profiling, and self-validating experimental methodologies required to evaluate its derivatives in drug discovery workflows.
Structural Pharmacology and Binding Logic
The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine derivatives is rooted in competitive inhibition at the ATP-binding pocket of the target kinase.
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The Hinge-Binding Core (1H-pyrazol-3-amine): The pyrazole ring and its exocyclic amine form a critical hydrogen-bond donor/acceptor motif. In vitro crystallographic studies consistently show this moiety mimicking the adenine ring of ATP, forming bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys/Glu residues).
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The Solvent Channel Motif (1-methylpiperidin-4-yl): The basic nitrogen of the piperidine ring (pKa ~9.5) remains protonated under physiological in vitro conditions (pH 7.4). This protonation is non-trivial; it prevents the flat, hydrophobic pyrazole from aggregating in aqueous assays and forms favorable electrostatic interactions (salt bridges) with solvent-exposed acidic residues (e.g., Asp/Glu) at the lip of the ATP pocket.
Structural logic of the pharmacophore binding to the kinase ATP pocket.
In Vitro Biochemical Profiling
To validate the mechanism of action, derivatives of this pharmacophore are subjected to rigorous in vitro biochemical screening. The table below summarizes representative in vitro data demonstrating the versatility of this moiety across different kinase targets.
| Target Kinase | Assay Type | IC₅₀ (nM) | Pharmacological Role | Reference |
| FLT3 (WT / ITD) | Radiometric ³³P-ATP | 1.2 - 15.0 | Overcoming ITD/TKD mutations in AML | 1 |
| ALK5 (TGF-β RI) | Luminescent Kinase | 12.0 - 45.0 | Blocking TGF-β signaling pathways | 2 |
| HPK1 | TR-FRET | 5.5 - 20.4 | TCR-induced AP-1 pathway inhibition | 3 |
Experimental Methodologies: Self-Validating Systems
Protocol 1: Radiometric ³³P-ATP Kinase Assay for IC₅₀ Determination
Causality: While fluorescent assays (like TR-FRET) are high-throughput, radiometric assays remain the gold standard for avoiding compound auto-fluorescence interference—a common issue with highly conjugated pyrazole derivatives.
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Enzyme Preparation: Dilute recombinant kinase in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 1 mM DTT).
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Self-Validation: Always include a "no-enzyme" control well to establish the background radioactive baseline, ensuring that signal-to-noise ratios are mathematically sound.
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pharmacophore derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.
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Causality: Maintaining a strict 1% DMSO concentration across all wells (including vehicle controls) prevents solvent-induced enzyme denaturation from skewing the dose-response curve.
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Substrate Addition: Add the specific peptide substrate and[γ-³³P]-ATP.
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Causality: The ATP concentration must be set precisely at the apparent Km for the specific kinase. Setting ATP at Km ensures the assay is highly sensitive to competitive inhibitors while accurately reflecting physiological competition.
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Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid.
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Detection: Transfer the reaction to a filter plate, wash extensively to remove unreacted [γ-³³P]-ATP, and read the incorporated radioactivity using a microplate scintillation counter.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Steady-state IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration). SPR provides condition-independent kinetic parameters ( kon , koff ) and residence time ( τ=1/koff ), which are critical predictors of sustained in vivo target inhibition.
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Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
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Ligand Immobilization: Immobilize the target kinase via amine coupling to Flow Cell 2 (FC2). Leave Flow Cell 1 (FC1) blank as a reference.
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Self-Validation: The FC2 minus FC1 subtraction eliminates bulk refractive index changes and non-specific binding of the piperidine moiety to the dextran matrix, ensuring the measured Response Units (RU) strictly reflect specific target engagement.
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Analyte Injection: Inject the 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine derivative at multiple concentrations (e.g., 0.1 nM to 100 nM) in running buffer (PBS-T + 1% DMSO).
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Dissociation: Allow buffer to flow for 600 seconds to measure the dissociation phase ( koff ), followed by regeneration if necessary.
Surface Plasmon Resonance (SPR) workflow for kinetic profiling.
Cellular Target Engagement and Pathway Disruption
Biochemical potency must translate to cellular target engagement. In vitro cell-based assays (e.g., using MV4-11 cells for FLT3 or primary T-cells for HPK1) are utilized to confirm that the pharmacophore penetrates the cell membrane and disrupts the specific downstream signaling cascade.
Protocol 3: Western Blotting for Downstream Effector Phosphorylation
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Cell Treatment: Plate cells at 1×106 cells/mL. Treat with the inhibitor (0.1 nM to 1 µM) for 2 hours.
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Causality: A 2-hour incubation is optimal to observe phosphorylation changes before compensatory feedback loops or apoptosis-induced protein degradation occur.
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Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Self-Validation: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate) is critical; without them, endogenous phosphatases will artificially erase the phosphorylation signal during lysis, leading to false-positive inhibition data.
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Immunoblotting: Probe for both the total and phosphorylated forms of the downstream effector (e.g., p-STAT5/Total STAT5 for FLT3; p-SLP76/Total SLP76 for HPK1).
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Causality: Normalizing the phospho-signal to the total protein ensures that the observed reduction is due to kinase inhibition, not generalized cytotoxicity or unequal protein loading.
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In vitro cellular signaling pathway disruption by the targeted inhibitor.
References
- Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations.ACS Publications.
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.Google Patents.
- US20230373963A1 - 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof.Google Patents.
